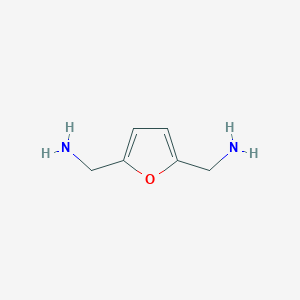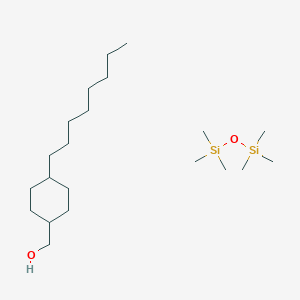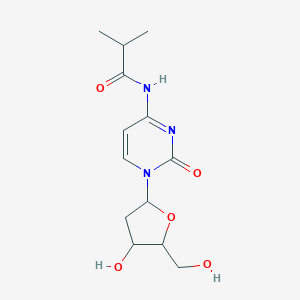
(R)-(-)-4-Phenyl-2-oxazolidinone
Descripción general
Descripción
(-)-(-)-4-Phenyl-2-oxazolidinone (also known as 4-Phenyl-2-oxazolidinone, 4-Phenyloxazolidin-2-one, and 4-Phenyl-2-oxazolidone) is a synthetically produced organic compound that is used in a variety of scientific research applications. It is a chiral compound, meaning it exists as two enantiomers, which are mirror images of each other. This compound is commonly used in the synthesis of pharmaceuticals, polymers, and other organic compounds. In addition, (-)-(-)-4-Phenyl-2-oxazolidinone has been studied for its biochemical and physiological effects and its potential applications in laboratory experiments.
Propiedades
IUPAC Name |
(4R)-4-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMNNMIOWVJVLY-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352627 | |
| Record name | (R)-(-)-4-Phenyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90319-52-1 | |
| Record name | (-)-4-Phenyl-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90319-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(-)-4-Phenyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenyl-2-oxazolidinone, (4R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5L96WN6JQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of (R)-4-phenyloxazolidin-2-one in organic synthesis?
A1: (R)-4-phenyloxazolidin-2-one serves as a chiral auxiliary, a temporary chiral directing group, in asymmetric synthesis. It is attached to a prochiral molecule, influencing the stereochemical outcome of subsequent reactions. After the desired stereochemistry is set, the auxiliary can be cleaved off. [, , , , , , , , ]
Q2: How does (R)-4-phenyloxazolidin-2-one induce diastereoselectivity in reactions?
A2: The rigid, chiral environment created by the phenyl group and the oxazolidinone ring in (R)-4-phenyloxazolidin-2-one leads to significant steric hindrance. This favors the approach of reactants from a less hindered face, resulting in the preferential formation of one diastereomer over others. For example, in the conjugate addition of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates, high diastereoselectivities (>90% de) were observed. []
Q3: Can you provide an example of how (R)-4-phenyloxazolidin-2-one facilitates the synthesis of biologically relevant molecules?
A3: (R)-4-phenyloxazolidin-2-one has been successfully employed in the synthesis of various natural products and pharmaceutical intermediates. For instance, it played a crucial role in the synthesis of the four diastereomers of D-dethiobiotin, starting from a nitroalkene. [] It has also been utilized in the total synthesis of (+/-)-flustramines A and C, (+/-)-flustramide A, and (-)- and (+)-debromoflustramines A. []
Q4: Are there specific reaction conditions that optimize the diastereoselectivity of reactions involving (R)-4-phenyloxazolidin-2-one?
A4: Yes, the choice of base, solvent, and temperature can significantly influence diastereoselectivity. Studies have demonstrated that using hindered bases like 2,6-di-t-butylpyridine or 2,6-lutidine in conjunction with (R)-4-phenyloxazolidin-2-one can minimize undesired side reactions, particularly in acylation reactions with 2-bromoacyl halides. []
Q5: Has (R)-4-phenyloxazolidin-2-one been used in conjunction with theoretical studies to understand reaction mechanisms?
A5: Yes, Density Functional Theory (DFT) calculations have been employed to rationalize the regioselectivities and stereoselectivities observed in [4+3] cycloadditions between furans and an (R)-4-phenyloxazolidinone-substituted oxyallyl. These calculations provided insights into the reaction pathway and the factors governing the observed selectivities. []
Q6: Are there any alternatives or substitutes for (R)-4-phenyloxazolidin-2-one as a chiral auxiliary?
A6: While (R)-4-phenyloxazolidin-2-one is a popular choice, other chiral auxiliaries like Evans' auxiliaries, Oppolzer's sultam, and Myers' pseudoephedrine amides are also utilized in asymmetric synthesis. The choice of auxiliary depends on the specific reaction and desired stereochemical outcome.
Q7: What analytical techniques are commonly used to characterize and quantify (R)-4-phenyloxazolidin-2-one and its derivatives?
A7: Common techniques include Nuclear Magnetic Resonance Spectroscopy (NMR) to determine the structure and purity of compounds, High-Performance Liquid Chromatography (HPLC) for separating and quantifying diastereomers, and specific rotation measurements to determine the enantiomeric excess of chiral compounds. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide](/img/structure/B21143.png)


![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)


